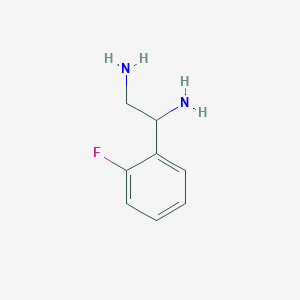

1-(2-Fluorophenyl)ethane-1,2-diamine

Overview

Description

1-(2-Fluorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H11FN2. It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a 2-fluorophenyl group.

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)ethane-1,2-diamine can be achieved through several routes. One common method involves the hydroamination of enamines. This process includes the regioselective addition of an NH moiety across an enamine double bond, providing a convenient and atom-economical route to 1,2-diamines . Another approach involves the nucleophilic addition to α-amino imines or the nucleophilic opening of aziridines . Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Fluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

1-(2-Fluorophenyl)ethane-1,2-diamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a ligand in the study of enzyme mechanisms and protein interactions.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The fluorine atom in the phenyl ring enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

1-(2-Fluorophenyl)ethane-1,2-diamine can be compared with other similar compounds, such as:

Ethylenediamine: The parent compound without the fluorophenyl group.

1-(4-Fluorophenyl)ethane-1,2-diamine: A positional isomer with the fluorine atom at the para position.

1-(2-Chlorophenyl)ethane-1,2-diamine: A similar compound with a chlorine atom instead of fluorine. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

1-(2-Fluorophenyl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

The molecular structure of this compound includes a fluorinated phenyl ring attached to an ethane-1,2-diamine backbone. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its interactions with biological targets. The compound's molecular formula is with a molecular weight of approximately 158.18 g/mol.

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its interactions with various enzymes and receptors. These interactions can modulate several biological pathways, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : It can interact with receptors, influencing signal transduction mechanisms critical for various physiological responses.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism Description |

|---|---|

| Enzyme Inhibition | Alters enzyme activity, affecting metabolic pathways |

| Receptor Interaction | Modulates receptor signaling pathways |

| Antimicrobial Activity | Potential efficacy against bacterial pathogens |

Research Findings

Recent studies have investigated the biological activity of this compound and its analogs:

- Antimicrobial Properties : A study evaluated a library of diamines, including derivatives of ethane-1,2-diamine, for activity against Mycobacterium tuberculosis. Compounds showed varying degrees of efficacy, suggesting that structural modifications could enhance activity against this pathogen .

- Cytotoxicity Studies : Research on platinum(II) complexes bearing diamine ligands indicated that the structural features significantly influence cytotoxicity. For instance, the binding affinity of these complexes to DNA was shown to vary based on the diamine used, highlighting the importance of substituent positioning and electronic effects .

- Pharmacological Applications : The compound has been proposed as a lead in drug discovery due to its unique structural features that may allow it to interact selectively with biological targets. Preliminary studies suggest potential applications in treating conditions related to enzyme dysfunction or receptor dysregulation.

Case Study 1: Interaction with Enzymes

In a study examining the effects of various diamines on enzyme activity, this compound was found to inhibit a specific enzyme crucial for bacterial survival. This inhibition led to decreased growth rates in bacterial cultures treated with the compound.

Case Study 2: Receptor Modulation

Another investigation focused on the modulation of neurotransmitter receptors by diamines. The results indicated that this compound could alter receptor sensitivity and signaling pathways involved in neuropharmacology.

Properties

IUPAC Name |

1-(2-fluorophenyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,5,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETLREGFPCLNGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101284222 | |

| Record name | 1,2-Ethanediamine, 1-(2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69810-82-8 | |

| Record name | 1,2-Ethanediamine, 1-(2-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69810-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, 1-(2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.